Nonadecanol
Overview
Description
Synthesis Analysis
The synthesis of Nonadecanol and similar compounds often involves complex organic reactions. For example, the synthesis of palmitic acids and a nonadecane derivative with difluoromethylene groups indicates the versatility of synthetic routes to modify the carbon chain length and functional groups of fatty alcohols (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of Nonadecanol is characterized by its long carbon chain and a hydroxyl group at one end. The crystal structure of a related compound, nonadecanoic acid, has been determined, illustrating the arrangement of molecules in solid form and providing insights into the physical properties and interactions of long-chain fatty acids and alcohols (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Scientific Research Applications
Polymorphism Studies : A study by Ventolà et al. (2002) explored the polymorphism of nonadecanol among other n-alkanols using X-ray powder diffraction, differential scanning calorimetry, Raman scattering, and infrared spectroscopy. This research contributes to the understanding of phase transitions and structural properties of nonadecanol (Ventolà et al., 2002).
Production from Natural Oils : Furst et al. (2012) discussed producing dimethyl 1,19-nonadecanedioate from natural oils like olive, rapeseed, or sunflower oils, which can be further hydrogenated to 1,19-nonadecanol. This process highlights nonadecanol's potential in polymer and chemical manufacturing (Furst et al., 2012).
Ice Nucleation Studies : Knopf and Forrester (2011) examined heterogeneous ice nucleation from water and aqueous NaCl droplets coated by 1-nonadecanol monolayers, providing insights into atmospheric processes and climatic impacts of nonadecanol-coated particles (Knopf & Forrester, 2011).
Vapor Pressures and Vaporization Enthalpies : A study by Albinsaad et al. (2021) reported on the vapor pressures and vaporization enthalpies of 1-nonadecanol, contributing to the understanding of its thermodynamic properties, important in various industrial applications (Albinsaad et al., 2021).
Thermodynamic Functions : Miltenburg et al. (2001) measured the molar heat capacities of 1-nonadecanol and derived thermodynamic functions, providing essential data for its use in thermodynamic modeling and material science applications (Miltenburg et al., 2001).
Heterogeneous Ice Nucleation Rate Coefficient : Zobrist et al. (2007) determined the heterogeneous ice nucleation rate coefficient of water droplets coated with a monolayer of 1-nonadecanol, enhancing our understanding of atmospheric ice nucleation processes (Zobrist et al., 2007).
Microencapsulation and Phase Change Materials : Zhang et al. (2005) studied microencapsulated n-alkanes, including nonadecane, using 1-nonadecanol as a nucleating agent. This research is significant for energy storage and thermal regulation applications (Zhang et al., 2005).
properties
IUPAC Name |
nonadecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFDHKJUZCCPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870875 | |
Record name | Nonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Aldrich MSDS] | |
Record name | 1-Nonadecanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10235 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Nonadecanol | |
CAS RN |
1454-84-8 | |
Record name | 1-Nonadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A465X576KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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